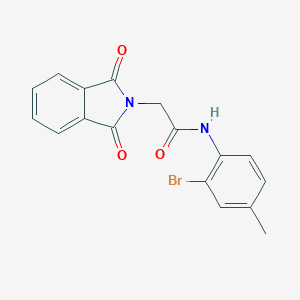
N-(2-bromo-4-methylphenyl)-2-(1,3-dioxoisoindol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-bromo-4-methylphenyl)-2-(1,3-dioxoisoindol-2-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a bromine atom, a methyl group, and a phthalimide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromo-4-methylphenyl)-2-(1,3-dioxoisoindol-2-yl)acetamide typically involves the following steps:
Bromination: The starting material, 4-methylphenyl, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
Acylation: The brominated product is then subjected to acylation with phthalic anhydride to introduce the phthalimide moiety.
Amidation: Finally, the acylated product undergoes amidation with acetic anhydride or acetyl chloride to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
N-(2-bromo-4-methylphenyl)-2-(1,3-dioxoisoindol-2-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the phthalimide moiety to a more reactive form.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or an aldehyde.
Common Reagents and Conditions
Substitution: Sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Substitution: Formation of azides, thiocyanates, or ethers.
Reduction: Formation of dehalogenated products or reduced phthalimide derivatives.
Oxidation: Formation of carboxylic acids or aldehydes.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-(2-bromo-4-methylphenyl)-2-(1,3-dioxoisoindol-2-yl)acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The bromine atom and phthalimide moiety could play crucial roles in binding to these targets and modulating their activity.
類似化合物との比較
Similar Compounds
N-(2-Chloro-4-methyl-phenyl)-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetamide: Similar structure with a chlorine atom instead of bromine.
N-(2-Bromo-4-ethyl-phenyl)-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetamide: Similar structure with an ethyl group instead of a methyl group.
Uniqueness
N-(2-bromo-4-methylphenyl)-2-(1,3-dioxoisoindol-2-yl)acetamide is unique due to the specific combination of the bromine atom, methyl group, and phthalimide moiety
特性
分子式 |
C17H13BrN2O3 |
|---|---|
分子量 |
373.2g/mol |
IUPAC名 |
N-(2-bromo-4-methylphenyl)-2-(1,3-dioxoisoindol-2-yl)acetamide |
InChI |
InChI=1S/C17H13BrN2O3/c1-10-6-7-14(13(18)8-10)19-15(21)9-20-16(22)11-4-2-3-5-12(11)17(20)23/h2-8H,9H2,1H3,(H,19,21) |
InChIキー |
LAPRKDSQJGEDDH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC=C3C2=O)Br |
正規SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC=C3C2=O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-ethoxy-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B404217.png)
![3-(3-bromophenyl)-5-(4-nitrophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B404218.png)
![8-bromo-2-(4-methoxyphenyl)-4,4-dimethyl-4,5-dihydro[1,2]thiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B404219.png)
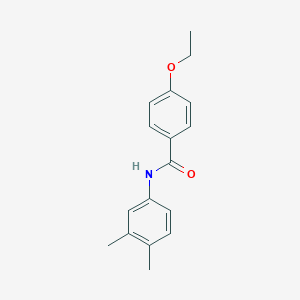
![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-ethoxybenzamide](/img/structure/B404224.png)
![3-nitro-4-[2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazino]benzoic acid](/img/structure/B404225.png)
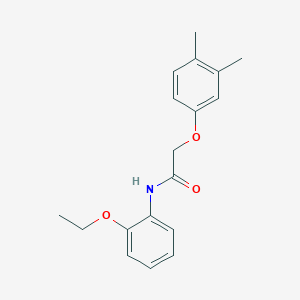
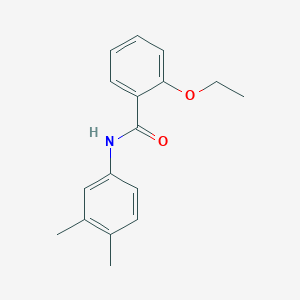
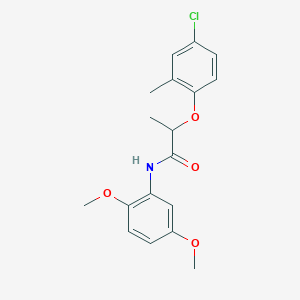
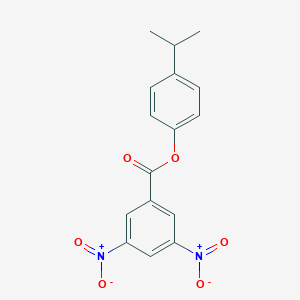
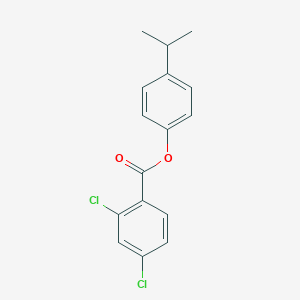
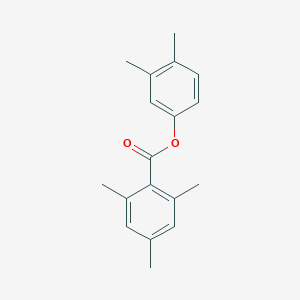
![2-chloro-N-[4-(diethylamino)phenyl]-4-nitrobenzamide](/img/structure/B404239.png)
![4-(1-Methylethyl)phenyl [1,1'-biphenyl]-4-carboxylate](/img/structure/B404240.png)
